One approach involves a multi-step synthesis starting from commercially available materials like oxoacetic acid monohydrate. [ [] ]
Another method utilizes a modular and stereoselective synthesis involving a gold-catalyzed cyclization followed by chemoselective reduction and spontaneous Ferrier rearrangement. [ [] ]
Molecular Structure Analysis
For example, one study [ [] ] determined the absolute configuration of enantiomeric pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives synthesized from 4-(2-fluorobenzyl)piperidin-4-amine dihydrochloride using single crystal X-ray crystallography.
Chemical Reactions Analysis
Alkylation: The amine group readily undergoes alkylation reactions, allowing for the introduction of various substituents. One example [ [] ] demonstrates the intramolecular alkylation of a piperidin-4-ol derivative to access quinolizidine and indolizidine frameworks found in alkaloids.
Acylation: The amine group can also undergo acylation reactions to form amides, providing another avenue for structural diversification. This is exemplified in the synthesis of a potent histamine H3 receptor inverse agonist, SUVN-G3031, where an acylation step is crucial for introducing the pharmacologically relevant morpholin-4-yl-acetamide moiety. [ [] ]
Coupling Reactions: The compound can participate in various coupling reactions, including amide bond formation and palladium-catalyzed cross-coupling reactions. [ [] ]
Mechanism of Action
For instance, [ [] ] a novel cholinesterase and monoamine oxidase dual inhibitor, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236), was developed based on the structure of a 4-(2-fluorobenzyl)piperidin-4-amine dihydrochloride derivative.
Applications
Neurological Disorders: Derivatives of this compound have shown potential for treating neurodegenerative diseases such as Alzheimer's disease through their acetylcholinesterase inhibitory activity. [ [, ] ] Additionally, it acts as a precursor for developing novel NR2B-selective NMDA receptor antagonists for imaging studies in positron emission tomography. [ [] ]
Oncology: Studies have explored the anticancer potential of quinazoline derivatives synthesized using 4-(2-fluorobenzyl)piperidin-4-amine dihydrochloride as a starting material. [ [, ] ]
Cardiovascular Diseases: Research has focused on developing GRK2 and GRK5 inhibitors based on the 4-(2-fluorobenzyl)piperidin-4-amine dihydrochloride scaffold for potential treatment of heart failure. [ [] ]
Pain Management: The compound has been employed in the synthesis of novel analgesic agents, highlighting its versatility in addressing different therapeutic needs. [ [] ]
Related Compounds
1-[(4-Chlorophenyl)methyl]piperidin-4-amine
Compound Description: 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) is a substituted piperidine derivative that has been investigated for its kinetic oxidation properties using alkaline potassium permanganate in the presence of a ruthenium(III) catalyst []. The study focused on understanding the reaction mechanism and the impact of various factors, such as temperature and substrate concentration, on the oxidation process. This research aimed to gain insights into the compound's reactivity and potential applications.
cis-(6-Benzhydrylpiperidin-3-yl)benzylamine and Analogues
Compound Description: cis-(6-Benzhydrylpiperidin-3-yl)benzylamine represents a novel class of conformationally constrained 3,6-disubstituted piperidine derivatives []. These compounds were designed as potential inhibitors of monoamine transporters, particularly the dopamine transporter (DAT). Studies focused on exploring the structure-activity relationship (SAR) by modifying the exocyclic N-atom at the 3-position of the piperidine ring. The research aimed to identify compounds with high affinity and selectivity for DAT as potential therapeutic agents for disorders related to dopamine dysregulation.
Compound Description: (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine serves as a lead compound in developing conformationally constrained 3,6-disubstituted piperidine derivatives as potential monoamine transporter inhibitors []. The structure-activity relationship (SAR) study involved modifying the exocyclic N-atom at the 3-position of this lead compound to optimize its affinity for DAT, serotonin transporter (SERT), and norepinephrine transporter (NET). The research sought to identify derivatives with improved potency and selectivity for specific monoamine transporters, aiming to develop targeted therapies for neuropsychiatric disorders.
Compound Description: (+)-R,R-4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol, also known as (+)-R,R-D-84, is a promising pharmacological tool recognized for its high affinity and selectivity for the dopamine transporter (DAT) []. Researchers have developed a high-performance liquid chromatography (HPLC) method to determine the enantiomeric purity of this compound, which is crucial for its potential therapeutic applications. The method utilizes a cellulose-derived chiral stationary phase (CSP) to separate and quantify the enantiomers effectively.
Compound Description: N-(4-Chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride belongs to the class of quinazoline derivatives, known for their antitumor properties []. This particular compound has demonstrated broad-spectrum anticancer activity in vitro against various cancer cell lines. Studies using androgen-independent prostate cancer (PC-3) cells have revealed that its anticancer effect is primarily mediated through antiproliferation mechanisms rather than direct cytotoxicity. The compound inhibits the epidermal growth factor (EGF)-induced phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2), a key signaling pathway involved in cell proliferation. These findings suggest that N-(4-Chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride holds potential as an anticancer agent.
Compound Description: This complex molecule functions as a dual inhibitor, targeting both anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. Due to its inhibitory properties against these crucial kinases, it has emerged as a potential therapeutic agent for treating cancer, especially non-small cell lung cancer (NSCLC), including brain metastases. The compound's ability to inhibit both ALK and EGFR suggests a multi-targeted approach to combating cancer progression.
Compound Description: 3,5-Dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one is a novel molecule synthesized through a modified Mannich condensation reaction []. Its structure has been extensively characterized using spectroscopic techniques like IR and NMR, revealing a chair conformation with equatorial orientations of all substituents. Interestingly, the ortho substitution on this molecule significantly influences its NMR spectra, causing deshielding effects on specific protons due to interactions with neighboring groups. Notably, this compound has also exhibited antioxidant properties, making it a potential candidate for further exploration in relevant applications.
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
Compound Description: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine is a crucial intermediate in synthesizing a new class of potent deoxycytidine kinase (dCK) inhibitors []. Researchers have developed a practical and cost-effective method for its synthesis, involving a four-step telescoped process starting from the commercially available 2,4-dichloro-5-fluoropyrimidine. This efficient synthetic route enhances the accessibility of this key intermediate, facilitating the development of novel dCK inhibitors for potential therapeutic applications.
Sulfamate-fused 2,6-disubstituted piperidin-4-ones and 2,3-dihydropyridin-4(1H)-ones
Compound Description: Researchers have developed an efficient synthetic route for producing sulfamate-fused 2,6-disubstituted piperidin-4-ones and 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity []. This method utilizes a chiral primary amine and o-fluorobenzoic acid to catalyze an asymmetric [4+2] cycloaddition reaction of N-sulfonylimines with enones or ynones. This innovative approach provides access to valuable chiral piperidin-4-ones, enriching the synthetic toolbox for medicinal chemistry.
5-(Nitroheteroaryl)-1,3,4-thiadiazols Containing Cyclic Amine of Piperidin-4-ol
Compound Description: Researchers have synthesized a series of 5-(nitroheteroaryl)-1,3,4-thiadiazols containing a cyclic amine of piperidin-4-ol at the C-2 position []. These compounds were designed as potential antileishmanial agents, targeting the parasitic protozoan Leishmania major responsible for cutaneous leishmaniasis. In vitro assays against L. major promastigotes and amastigotes were conducted to assess their efficacy. Although these cyclic compounds showed moderate antileishmanial activity, they were less potent compared to their linear amine analogues.
Compound Description: This proline-derived organocatalyst has demonstrated high efficiency in asymmetric Michael addition reactions []. Specifically, it catalyzes the addition of cyclohexanone to nitroolefins, yielding products with high diastereo- and enantioselectivities. This chiral catalyst expands the toolkit for asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds.
Compound Description: MBA236 is a newly designed indole derivative identified as a dual inhibitor of cholinesterases and monoamine oxidase []. This compound was derived from a previous lead compound, ASS234, through structure-based design and QSAR predictions. The dual inhibitory activity of MBA236 against these enzymes makes it a promising candidate for further development as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease, where dysregulation of cholinergic and monoaminergic systems plays a role.
Compound Description: This compound was formed unexpectedly during the attempted synthesis of a potential antihistamine, 1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine []. The formation of this unexpected product involved an unusual reaction mechanism including N-demethylation and self-catalyzed N-diarylation.
Compound Description: Acrylfentanyl is a new synthetic opioid identified in seized drug materials. It is an acryloyl analogue of fentanyl and poses a serious risk of fatal intoxication [].
Compound Description: A series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives were designed and synthesized as potential acetylcholinesterase (AChE) inhibitors []. These compounds aimed to explore new therapeutic avenues for Alzheimer's disease (AD) by targeting AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Compound Description: This compound consists of two molecules in the asymmetric unit with opposite absolute configurations []. It features intramolecular N—H⋯N hydrogen bonds and exhibits structural similarities to its single enantiomer counterpart.
Compound Description: This compound is the single enantiomer counterpart of the previously mentioned racemic compound and was obtained through chiral chromatography []. It features specific spatial arrangements of atoms, influencing its interactions with biological systems.
Compound Description: This compound is a NR2B-selective NMDA receptor antagonist, labeled with carbon-11 for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography [].
Compound Description: This compound features almost planar benzothiadiazole and fluorene fused ring systems []. The molecule's structure is characterized by specific bond lengths, angles, and intermolecular interactions, which contribute to its overall conformation and potential biological activities.
Compound Description: This compound was synthesized via an efficient eight-step process, demonstrating the complexity of chemical synthesis in medicinal chemistry [].
Compound Description: This compound serves as a fluorescence chiral derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC) []. It is first employed to separate diastereoisomeric amides and finds subsequent application in analyzing carboxylic acids.
Compound Description: This compound, existing in two crystalline forms (A and B), shows potential for treating anaplastic lymphoma kinase-mediated disorders [].
N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline Amine of Bis(4-methylbenzenesulfonate) Monohydrate
Compound Description: This compound represents a novel crystalline anhydrous modification, specifically the γ-modification, of lapatinib ditosylate monohydrate [].
Compound Description: This compound, with copper(II) at its center, highlights the significance of metal complexes in coordination chemistry and their potential applications [].
Compound Description: This complex nickel(II) coordination compound exemplifies the role of transition metal complexes in inorganic chemistry research [].
Relevance: While structurally diverse, bis(bis{(E)-amine}nickel(II)) tetrabromide nonahydrate and 4-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride both incorporate a 4-fluorobenzyl group within their structures. The presence of this shared substructure hints at the possibility of common synthetic pathways or even potential similarities in their chemical interactions.
Compound Description: This compound, with its triazine ring system, showcases the diversity of heterocyclic compounds relevant to chemical and biological research [].
Compound Description: This class of compounds represents novel substituted N-benzo(thia/oxa)zines-2-yl-1-arylalcoyloxyalkyl-4-piperidinamines, highlighting the potential for structural diversity within a specific chemical scaffold [].
Compound Description: SUVN-G3031 stands out as a potent, selective, and orally active histamine H3 receptor inverse agonist. Its development involved extensive chemical optimization, focusing on enhancing its affinity for the H3R while optimizing its physicochemical properties and pharmacokinetic profile in rats []. The compound's ability to effectively engage with H3R and its favorable drug-like characteristics make it a potential therapeutic candidate for addressing sleep disorders.
Compound Description: This radiolabeled compound is a valuable tool for visualizing the NR2B NMDA receptor system in vivo using positron emission tomography (PET) []. Its development enables researchers to study the distribution and behavior of NR2B receptors in living organisms, providing insights into their role in various neurological processes and diseases.
Compound Description: Researchers have identified a new crystalline form of 2-[4(4-fluorobenzyl)piperidin-1-yl]-2-oxo-n-(2-oxo-2,3-dihydrobenzoxazol-6-yl)acetamide []. This discovery holds significance in pharmaceutical development as different crystalline forms of a drug substance can exhibit variations in properties such as solubility, stability, and bioavailability, ultimately impacting its therapeutic efficacy.
Compound Description: Researchers have explored the potential of 3‐hydroxypyridine‐4‐one derivatives as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment []. They synthesized various derivatives, including N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, and evaluated their inhibitory activity against AChE.
N-Acylaminoacryloylhistamines and 4-Arylideneimidazol-5(4H)-ones
Compound Description: Researchers synthesized a series of histamine N-acyl derivatives containing α, β-dehydroamino acid residues and the corresponding 4-arylidenimidazol-5(4H)-ones []. These compounds were designed to explore their potential anticholinesterase and antiradical properties.
Compound Description: This compound, identified as a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor, shows promise as a potential treatment for inflammatory bowel disease (IBD) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.